9(R)-HODE cholesteryl ester

説明

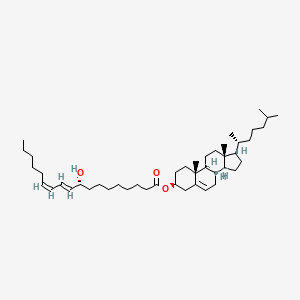

Structure

2D Structure

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWABJCAEDQEGO-DXCNXAGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Synthesis of 9(R)-HODE Cholesteryl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological synthesis of 9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) cholesteryl ester. 9(R)-HODE, a stereoisomer of the linoleic acid metabolite 9-HODE, is increasingly recognized for its role in various physiological and pathological processes. Its esterification to cholesterol is a critical step in its metabolism and localization, particularly implicated in the context of atherosclerosis. This document details the enzymatic and non-enzymatic pathways of 9(R)-HODE formation, the mechanism of cholesterol esterification, and the putative synthesis of 9(R)-HODE cholesteryl ester. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support researchers and professionals in drug development.

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human body.[1] 9-HODE exists as two main stereoisomers, 9(S)-HODE and 9(R)-HODE, which can be generated through both enzymatic and non-enzymatic routes.[1] The 9(R)-HODE isomer, in particular, has been a subject of interest due to its association with various cellular signaling events. The esterification of 9(R)-HODE to cholesterol results in the formation of this compound, a molecule that has been identified in atherosclerotic lesions, suggesting its potential involvement in cardiovascular disease.[2][3] Understanding the biosynthetic pathways of this molecule is crucial for elucidating its precise biological functions and for the development of novel therapeutic strategies.

Biological Synthesis of 9(R)-HODE

The formation of 9(R)-HODE from linoleic acid is a multi-step process that can be initiated by several enzymes or by non-enzymatic free radical-induced oxidation.

Enzymatic Pathways

Two primary enzyme families are implicated in the stereospecific synthesis of 9(R)-HODE: cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes.

-

Cyclooxygenase (COX) Pathway: The COX enzymes, COX-1 and COX-2, are well-known for their role in prostaglandin (B15479496) synthesis. However, they can also metabolize linoleic acid. The COX-mediated reaction predominantly produces the 9(R)-HODE stereoisomer.[1][4] The initial product is 9(R)-hydroperoxyoctadecadienoic acid (9(R)-HPODE), which is subsequently reduced to 9(R)-HODE by cellular peroxidases.[4]

-

Cytochrome P450 (CYP) Pathway: Certain isoforms of cytochrome P450 enzymes can also oxygenate linoleic acid to form 9-HODE.[1] This pathway can contribute to the cellular pool of 9-HODE, although the stereospecificity may vary depending on the specific CYP isoform involved.

Non-Enzymatic Pathway

Under conditions of oxidative stress, linoleic acid can undergo non-enzymatic peroxidation mediated by free radicals. This process leads to the formation of a racemic mixture of 9(S)-HODE and 9(R)-HODE, meaning both isomers are produced in approximately equal amounts.[1] This non-specific oxidation is particularly relevant in pathological states characterized by increased oxidative stress, such as atherosclerosis.

Cholesterol Esterification: The Role of ACAT/SOAT

The esterification of cholesterol is a crucial cellular process for storing and transporting cholesterol, thereby preventing the cytotoxic accumulation of free cholesterol in membranes.[5][6] This reaction is catalyzed by Acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs).[7]

There are two major isoforms of this enzyme in mammals:

-

ACAT1/SOAT1: Ubiquitously expressed in various tissues and is responsible for cholesterol esterification in most cells.[5]

-

ACAT2/SOAT2: Primarily found in the liver and intestines, where it plays a key role in the assembly and secretion of lipoproteins.[5]

The enzymatic reaction involves the transfer of a fatty acyl group from a fatty acyl-coenzyme A (CoA) molecule to the hydroxyl group of cholesterol, forming a cholesteryl ester.[7] While ACAT/SOAT enzymes are known to esterify a variety of fatty acids, their specificity for oxidized fatty acids like 9(R)-HODE is an area of active investigation.

Putative Synthesis of this compound

The presence of this compound in atherosclerotic plaques strongly suggests its formation in vivo.[8] The most probable pathway for its synthesis involves a two-step process:

-

Formation of 9(R)-HODE: Linoleic acid is first converted to 9(R)-HODE through the enzymatic actions of COX or CYP enzymes, or via non-enzymatic oxidation.

-

Esterification to Cholesterol: The newly synthesized 9(R)-HODE is then activated to its CoA thioester, 9(R)-HODE-CoA. Subsequently, an ACAT/SOAT enzyme catalyzes the transfer of the 9(R)-HODE acyl group from 9(R)-HODE-CoA to cholesterol, yielding this compound.

It is important to note that while this pathway is biologically plausible, direct experimental evidence definitively demonstrating the substrate specificity of ACAT/SOAT for 9(R)-HODE-CoA is still emerging. The formation of oxidized cholesteryl esters can also occur through the oxidation of cholesteryl esters that already contain linoleate.[1]

Data Presentation

Table 1: Quantitative Data on 9-HODE Synthesis and Activity

| Parameter | Enzyme/Receptor | Value | Organism/System | Reference |

| COX-2 Preference | COX-2 vs. COX-1 | Higher for linoleic acid | General | [4] |

| 9-HODE Activation of PPARα | PPARα | >4x increase at 2 µM | Mouse aortic endothelial cells | [9] |

| 9-HODE Activation of PPARγ | PPARγ | 2.5x - 3.9x increase at 6 µM | Reporter Assay | [9] |

| 9(S)-HODE Chemotaxis | Monocytes | Effective at 10 µM | Primary human monocytes | [10] |

| 9(R)-HODE Chemotaxis | Monocytes | Induces chemotaxis | Primary human monocytes | [11] |

Experimental Protocols

Protocol for Measuring 9(R)-HODE Synthesis by COX-2

This protocol is designed to measure the in vitro production of 9(R)-HODE from linoleic acid by recombinant COX-2.

Materials:

-

Recombinant human COX-2 enzyme

-

Linoleic acid

-

Arachidonic acid (as a positive control)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol (B47542) and 1 µM hematin)

-

Reducing agent (e.g., triphenylphosphine (B44618) or sodium borohydride)

-

Internal standard (e.g., d4-9-HODE)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for extraction and LC-MS/MS analysis (e.g., methanol, acetonitrile, water, formic acid)

Procedure:

-

Prepare a stock solution of linoleic acid in ethanol.

-

In a reaction tube, add the reaction buffer.

-

Add the linoleic acid solution to the reaction tube to the desired final concentration.

-

Initiate the reaction by adding the recombinant COX-2 enzyme.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding a reducing agent to convert the initially formed hydroperoxides to hydroxides.

-

Add the internal standard.

-

Acidify the reaction mixture to pH ~4 with dilute acid.

-

Perform solid-phase extraction to isolate the lipid products.

-

Elute the HODEs from the SPE cartridge.

-

Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

Analyze the sample by LC-MS/MS to quantify the amount of 9-HODE produced. Chiral chromatography may be necessary to separate 9(R)-HODE from 9(S)-HODE.

Protocol for ACAT/SOAT Activity Assay with a Putative Oxidized Substrate

This protocol is adapted for testing the ability of ACAT/SOAT enzymes to esterify 9(R)-HODE to cholesterol.

Materials:

-

Microsomes from cells overexpressing ACAT1 or ACAT2 (or purified recombinant enzyme)

-

9(R)-HODE-CoA (requires chemical synthesis or specialized vendor)

-

[¹⁴C]-Cholesterol or a fluorescent cholesterol analog

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Bovine serum albumin (fatty acid-free)

-

Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel G)

-

Developing solvent for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation cocktail and counter (for radiolabeled cholesterol) or fluorescence plate reader.

Procedure:

-

Prepare a stock solution of 9(R)-HODE-CoA in an appropriate buffer.

-

Prepare acceptor vesicles containing [¹⁴C]-cholesterol.

-

In a reaction tube, add the assay buffer and the microsomal preparation containing the ACAT/SOAT enzyme.

-

Add the acceptor vesicles containing [¹⁴C]-cholesterol.

-

Initiate the reaction by adding the 9(R)-HODE-CoA solution.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

-

Extract the lipids into the organic phase.

-

Evaporate the organic solvent and resuspend the lipid extract in a small volume of chloroform.

-

Spot the lipid extract onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate free cholesterol from cholesteryl esters.

-

Visualize the spots (e.g., with iodine vapor or by autoradiography).

-

Scrape the spots corresponding to cholesteryl esters and quantify the radioactivity by liquid scintillation counting.

LC-MS/MS Method for the Analysis of this compound

This protocol outlines a general method for the detection and quantification of this compound from biological samples.

Materials:

-

Internal standard (e.g., d7-cholesteryl oleate)

-

Lipid extraction solvents (e.g., Folch method: chloroform:methanol, 2:1, v/v)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Homogenize the tissue or cell sample.

-

Add the internal standard.

-

Perform lipid extraction using the Folch method or a similar procedure.

-

Isolate the organic phase containing the lipids.

-

Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Use a gradient elution profile with solvents such as methanol, isopropanol, and water, often with an ammonium (B1175870) formate (B1220265) additive, to separate the cholesteryl esters.[12][13]

-

Use multiple reaction monitoring (MRM) in the mass spectrometer to specifically detect and quantify the precursor and product ions of this compound and the internal standard.

Visualization of Pathways and Workflows

Diagram 1: Biosynthesis of 9(R)-HODE and its Cholesteryl Ester

References

- 1. Cholesteryl ester acyl oxidation and remodeling in murine macrophages: formation of oxidized phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol and fatty acids regulate cysteine ubiquitination of ACAT2 through competitive oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 6. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]

- 7. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of acyl-coenzyme A:cholesterol acyltransferase by cholesterol or by oxysterol in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

9(R)-HODE cholesteryl ester in atherosclerotic plaque development

An In-Depth Technical Guide to 9(R)-HODE Cholesteryl Ester in Atherosclerotic Plaque Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner lining of arteries, forming plaques. A critical event in the initiation and progression of atherosclerosis is the oxidative modification of low-density lipoprotein (LDL). The oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in LDL, gives rise to stable oxidation products known as hydroxyoctadecadienoic acids (HODEs).[1][2] Among these, 9-hydroxyoctadecadienoic acid (9-HODE) and its esterified form, this compound, are of significant interest.[3][4] Found in high concentrations within human atherosclerotic lesions, this compound is implicated in the complex signaling cascades that govern inflammation, foam cell formation, and plaque instability.[1][5][6]

This technical guide provides a comprehensive overview of the role of this compound in atherogenesis, detailing its formation, signaling pathways, and the experimental methodologies used for its study.

Formation and Presence of this compound in Plaques

9-HODE and its isomer, 13-HODE, are the primary oxidized derivatives of linoleic acid.[1] Their formation within the arterial wall is a hallmark of the oxidative stress environment that drives atherosclerosis. The synthesis can occur through two primary routes:

-

Enzymatic Oxidation: In the early stages of atherosclerosis, the enzyme 15-lipoxygenase-1 (15-LOX-1) in macrophages primarily generates 13-HODE.[1][2][7]

-

Non-Enzymatic Oxidation: In the more advanced, pro-inflammatory stages of the disease, random lipid peroxidation and free radical attack lead to the non-enzymatic formation of a mixture of both 9-HODE and 13-HODE.[1][2][7]

This compound has been directly extracted from advanced human atherosclerotic lesions, confirming its presence at the site of disease.[3][4] However, it remains uncertain whether the oxidized fatty acid component arises from enzymatic processes or random peroxidation.[3][4] Studies have shown that HODEs are approximately 20 times more abundant in the LDL of individuals with atherosclerosis compared to healthy controls, underscoring their association with the disease.[1]

Signaling Pathways and Cellular Effects on Macrophages

The biological activity of 9-HODE, released from its cholesteryl ester form, is multifaceted and context-dependent. It exerts its influence on macrophages, key cells in plaque development, primarily through two distinct signaling pathways.

Pro-Inflammatory Signaling via GPR132

In later-stage atherosclerosis, 9-HODE predominantly signals through the G protein-coupled receptor 132 (GPR132), also known as G2A.[1][5][8] This interaction triggers pro-inflammatory cascades within macrophages.

-

Mechanism: Activation of GPR132 by 9-HODE initiates downstream signaling that promotes the expression of inflammatory cytokines.

-

Pathological Consequences: This pathway contributes to a chronic inflammatory state within the plaque, enhances macrophage apoptosis, and ultimately leads to the formation of a fragile, acellular plaque that is prone to rupture.[1][2][7]

Lipid Metabolism Modulation via PPARγ

9-HODE also functions as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in lipid metabolism and inflammation.[5][8][9]

-

Mechanism: As a PPARγ agonist, 9-HODE stimulates the transcription of genes involved in lipid uptake and trafficking.

-

Pathological Consequences: This leads to the upregulation of scavenger receptors like CD36 and fatty acid transporters like Fatty Acid Binding Protein 4 (FABP4).[8][10] The resulting increased lipid uptake by macrophages contributes directly to their transformation into foam cells, a hallmark of early atherosclerotic lesions.[8] The role is complex, as PPARγ activation is also linked to the anti-inflammatory M2 macrophage phenotype, suggesting a dual function that may be dependent on the disease stage.[10][11]

Quantitative Data

While it is well-established that HODEs are significantly elevated in atherosclerotic plaques, precise quantitative data for this compound are sparse in the literature.[6] However, related measurements provide context for the lipid composition of plaques.

| Analyte | Matrix | Method | Finding | Reference |

| Cholesteryl Linoleate | Human Atherosclerotic Plaques | Raman Spectroscopy | Standard Error of Prediction: 3.4 mg/g tissue | [12] |

| HODEs (general) | LDL from Atherosclerosis Patients | Not Specified | ~20 times more abundant than in controls | [1] |

Experimental Protocols

The analysis of 9-HODE cholesteryl ester requires specific procedures to extract, hydrolyze, and quantify the 9-HODE moiety from complex biological matrices.

Extraction and Hydrolysis of 9-HODE from Biological Samples

To measure 9-HODE that is esterified to cholesterol, a multi-step process involving lipid extraction, saponification (hydrolysis), and purification is necessary.[13]

-

Protocol Steps:

-

Lipid Extraction: Homogenize tissue or plasma sample in a Folch solution (2:1 Chloroform:Methanol) containing an antioxidant like Butylated hydroxytoluene (BHT) to precipitate proteins and extract lipids.

-

Phase Separation: Centrifuge the mixture. The lipids, including cholesteryl esters, will be in the lower organic phase.

-

Saponification (Hydrolysis): Evaporate the organic solvent. Resuspend the lipid extract and add a strong base (e.g., 15% Potassium Hydroxide - KOH) to hydrolyze the ester bond, releasing free 9-HODE from the cholesterol backbone. Incubate at 37°C.

-

Acidification & Purification: Neutralize the sample and acidify to pH 3 with HCl. Purify the sample using a Solid Phase Extraction (SPE) cartridge to isolate the HODEs.

-

Elution & Reconstitution: Elute the purified HODEs from the SPE cartridge and reconstitute in a suitable mobile phase for analysis.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying HODEs.

-

Protocol Steps:

-

Derivatization: Convert the extracted 9-HODE into a volatile ester (e.g., a trimethylsilyl (B98337) (TMS) ether methyl ester) using a derivatizing agent like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[13]

-

Injection and Separation: Inject the derivatized sample into the GC-MS system, where it is separated on a capillary column.

-

Detection and Quantification: Use selected ion monitoring (SIM) to detect and quantify characteristic ions of the 9-HODE derivative. For the TMS methylate of 9-HODE, key ions are observed at m/z 382 (molecular ion), 311, 259, and 225.[6][13]

-

Internal Standard: For accurate quantification, spike the initial sample with a known amount of an isotopically labeled internal standard, such as 9-HODE-d4.[13]

-

In Vitro Macrophage Foam Cell Formation Assay

This protocol is used to study the effect of lipids on macrophage transformation into foam cells.

-

Protocol Steps:

-

Cell Culture: Differentiate a human monocyte cell line, such as THP-1, into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).[8]

-

Cholesterol Loading: Incubate the differentiated macrophages with acetylated LDL (AcLDL) at a concentration of 50 µg/mL for 48 hours. This serves as the source of cholesterol for esterification.[14]

-

Measure Esterification: To quantify the rate of new cholesteryl ester formation, supplement the media with [¹⁴C]-oleate during the cholesterol loading period. After incubation, extract the lipids and separate them using thin-layer chromatography (TLC). Scrape the band corresponding to cholesteryl esters and quantify the incorporated radioactivity using a scintillation counter.[14]

-

Conclusion and Drug Development Implications

This compound is an important lipid component of atherosclerotic plaques, contributing to disease progression through its active moiety, 9-HODE. Its dual role in modulating macrophage function—promoting inflammation and apoptosis via GPR132 in advanced lesions, while potentially enhancing lipid uptake and foam cell formation via PPARγ—highlights the complexity of lipid signaling in atherosclerosis.

A deeper understanding of these pathways presents opportunities for novel therapeutic interventions.[1] Targeting the 9-HODE/GPR132 axis could be a strategy to mitigate plaque inflammation and improve stability. Conversely, modulating PPARγ activity remains a complex but potentially valuable approach. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the precise roles of this compound and to screen for compounds that can favorably alter its pathological effects. Future research should focus on accurately quantifying this specific cholesteryl ester at different stages of plaque development to better correlate its presence with clinical outcomes.

References

- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Adheron Theurapeutics [adherontherapeutics.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. gsartor.org [gsartor.org]

- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis [researchonline.jcu.edu.au]

- 8. benchchem.com [benchchem.com]

- 9. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 10. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrophage-specific transgenic expression of cholesteryl ester hydrolase attenuates hepatic lipid accumulation and also improves glucose tolerance in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of cholesterol and cholesteryl esters in human atherosclerotic plaques using near-infrared Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ahajournals.org [ahajournals.org]

The Role of 9(R)-HODE Cholesteryl Ester in Macrophage Foam Cell Formation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The transformation of macrophages into lipid-laden foam cells is a critical event in the pathogenesis of atherosclerosis. This process is driven by the dysregulation of lipid homeostasis, particularly the uptake and esterification of cholesterol within the arterial intima. 9-Hydroxyoctadecadienoic acid (9-HODE), a stable oxidation product of linoleic acid found abundantly in oxidized low-density lipoprotein (oxLDL) and atherosclerotic plaques, plays a significant, yet complex, role in this transformation. This technical guide provides an in-depth examination of the molecular mechanisms by which 9-HODE, through its influence on cholesteryl ester formation, contributes to macrophage foam cell development. It details the dual signaling pathways involving PPARγ and GPR132, presents quantitative data from key studies, outlines detailed experimental protocols for investigating these processes, and provides visual diagrams of the core mechanisms.

Introduction: 9-HODE in the Atherosclerotic Milieu

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and immune cells in the artery wall. Macrophages play a central role by internalizing modified lipoproteins, such as oxLDL, leading to the formation of foam cells.[1][2] 9-HODE, and its isomer 13-HODE, are major lipid components of oxLDL.[3] While both are implicated in atherogenesis, 9-HODE exhibits a dual functionality that is context-dependent, particularly on the stage of the atherosclerotic lesion.[4][5] In later stages of the disease, non-enzymatically generated 9-HODE contributes to pro-inflammatory signaling and disease progression.[4][5] This guide focuses on its pivotal role in promoting the intracellular accumulation of cholesteryl esters, the defining characteristic of foam cells.

Core Mechanism: The Dual Signaling Axis of 9-HODE

9-HODE exerts its influence on macrophage biology primarily through two distinct receptor-mediated pathways. The balance between these pathways can dictate the macrophage's phenotype and contribution to plaque progression.

PPARγ-Mediated Lipid Accumulation

The primary mechanism by which 9-HODE promotes foam cell formation is through its action as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear transcription factor.[6][7]

-

Ligand Activation: 9-HODE, released from oxLDL, enters the macrophage and binds to and activates PPARγ.[8][9]

-

Transcriptional Upregulation: Activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional upregulation of key genes involved in lipid metabolism.[4]

-

Enhanced Lipid Uptake: Crucially, PPARγ activation increases the expression of the scavenger receptor CD36 and Fatty Acid Binding Protein 4 (FABP4 ).[3][9] CD36 is a primary receptor for the uptake of oxLDL by macrophages.[8]

-

Positive Feedback Loop: This creates a pernicious cycle: the uptake of oxLDL releases more 9-HODE, which further activates PPARγ, leading to even higher expression of CD36 and accelerated uptake of oxLDL, driving the massive accumulation of lipids.[8][10]

-

Cholesterol Esterification: Once inside the cell, the cholesteryl esters from oxLDL are hydrolyzed in lysosomes to free cholesterol. To prevent cytotoxicity from excess free cholesterol, the cell esterifies it with fatty acids, a reaction catalyzed by Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), the primary ACAT isoform in macrophages.[11][12][13] This newly formed cholesteryl ester is stored in cytoplasmic lipid droplets, giving the macrophage its characteristic "foamy" appearance.[1][13]

GPR132-Mediated Pro-Inflammatory Signaling

In contrast to its role in lipid metabolism, 9-HODE is also the most potent known endogenous ligand for the G-protein coupled receptor 132 (GPR132, also known as G2A).[4][9]

-

Pro-Inflammatory Effects: Activation of GPR132 by 9-HODE in macrophages is linked to pro-inflammatory responses and increased apoptosis.[4][5] This pathway is particularly relevant in later, more advanced atherosclerotic lesions, where it contributes to plaque instability.[4]

-

Independence from PPARγ: Notably, the pro-inflammatory effects mediated by GPR132 are independent of the PPARγ pathway.[3] Studies have shown that while both 9-HODE and 13-HODE can induce FABP4 via PPARγ, the GPR132 axis does not contribute to this specific effect.[14] It is also important to note that esterified HODEs do not activate the GPR132 receptor.[4]

Signaling and Mechanistic Pathways

The following diagrams illustrate the key pathways and experimental logic described.

DOT source for Signaling Pathway of 9-HODE in Foam Cell Formation

Caption: Dual signaling pathways of 9-HODE in macrophages.

DOT source for Positive Feedback Loop in Lipid Accumulation

Caption: The 9-HODE/PPARγ/CD36 positive feedback loop.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of 9-HODE and related factors on macrophage function and lipid accumulation.

Table 1: Effects of 9-HODE on Gene Expression

| Gene Target | Cell Type | Treatment | Fold Change / Effect | Reference |

| PPARγ₂ | Macrophages | 9-HODE | 4-fold increase in transcripts | [4] |

| CD36 | Macrophages | 13-HODE (via PPARγ) | Upregulation | [3][4] |

| FABP4 | THP-1 monocytes | 9-HODE / 13-HODE | Increased expression | [14] |

| GPR132 | THP-1 monocytes | 9-HODE / 13-HODE | Increased expression | [14] |

Table 2: Effects on Lipid Uptake and Accumulation

| Measured Parameter | Cell Type / Condition | Treatment / Condition | Quantitative Change | Reference |

| LDL Uptake/Degradation | Activated J774A.1 Macrophages | LPS, zymosan, or phorbol (B1677699) ester | 30-35% increase vs. nonactivated | [15] |

| LDL Uptake/Degradation | Cholesterol-loaded Macrophages | Stimulation | 3.3-fold increase | [15] |

| Cholesterol Mass | Macrophages from hypercholesterolemic patients | N/A | 52% more than normal donors | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 9-HODE's role in foam cell formation. The following protocols are based on standard methods cited in the literature.[9][12][16][17]

Protocol 1: THP-1 Monocyte to Macrophage Differentiation

This protocol describes the standard procedure for differentiating the human THP-1 monocytic cell line into a macrophage-like phenotype.

-

Cell Seeding: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density of 0.5 x 10⁶ cells/mL.

-

Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium to a final concentration of 100 nM.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator. During this time, the monocytes will adhere to the plate and differentiate, acquiring macrophage-like morphology and characteristics.

-

Resting Phase: After incubation, aspirate the PMA-containing medium, wash the adherent macrophages gently with sterile Phosphate-Buffered Saline (PBS), and add fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours before proceeding with treatments.

Protocol 2: Induction of Foam Cell Formation and Lipid Staining

This protocol details how to induce foam cell formation using 9-HODE and oxLDL, followed by visualization of lipid droplets with Oil Red O staining.

-

Cell Preparation: Use differentiated and rested macrophages from Protocol 1.

-

9-HODE Pre-treatment: Prepare a stock solution of 9(R)-HODE in ethanol. Dilute in serum-free medium to the desired final concentration (e.g., 10-30 µM). Add the 9-HODE solution to the cells and incubate for 2-4 hours to allow for target gene upregulation.

-

Lipid Loading: Add oxLDL to the culture medium at a final concentration of 50-100 µg/mL. Incubate for 24-48 hours to allow for lipid uptake and processing.

-

Fixation: Aspirate the medium and gently wash the cells twice with PBS. Fix the cells by adding a 10% neutral buffered formalin solution for 15 minutes at room temperature.

-

Oil Red O Staining:

-

Prepare a working solution of Oil Red O by diluting a 0.5% stock solution in isopropanol (B130326) with distilled water (6:4 ratio) and filtering it.

-

Wash the fixed cells with distilled water, then rinse with 60% isopropanol for 15 seconds.

-

Aspirate the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 20-30 minutes.

-

Remove the staining solution and wash the cells repeatedly with distilled water until the wash is clear.

-

(Optional) Counterstain the nuclei with Hematoxylin for 1 minute for better cellular visualization.

-

-

Analysis: Visualize the cells under a light microscope. Lipid droplets will appear as red-orange globules within the cytoplasm. Quantify the stained area using image analysis software (e.g., ImageJ) by measuring the total red pixel area relative to the cell count.

DOT source for Experimental Workflow

Caption: A typical workflow for studying 9-HODE's effect on foam cells.

Conclusion and Future Directions

9(R)-HODE is a critical signaling lipid that significantly promotes the formation of macrophage foam cells, a hallmark of atherosclerosis. Its primary pro-atherogenic mechanism in this context is the activation of PPARγ, which initiates a positive feedback loop of CD36 expression and oxLDL uptake, ultimately leading to the massive accumulation of cholesteryl esters processed by ACAT1. Concurrently, its ability to activate GPR132 adds a pro-inflammatory dimension to its activity within the plaque.

For drug development professionals, this dual mechanism presents both opportunities and challenges. Targeting the 9-HODE/PPARγ/CD36 axis could be a viable strategy to limit lipid accumulation in macrophages. However, the interplay with the GPR132 pro-inflammatory pathway must be carefully considered. Future research should focus on dissecting the downstream signaling of GPR132 in macrophages and understanding the factors that dictate the balance between the PPARγ and GPR132 pathways in different stages of atherosclerosis. Such insights will be invaluable for the development of targeted therapeutics aimed at preventing or reversing foam cell formation and mitigating atherosclerotic plaque progression.

References

- 1. Lipid homeostasis and the formation of macrophage-derived foam cells in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis [frontiersin.org]

- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 7. Frontiers | A glimpse of the connection between PPARγ and macrophage [frontiersin.org]

- 8. Frontiers | Hidden features: CD36/SR-B2, a master regulator of macrophage phenotype/function through metabolism [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Hidden features: CD36/SR-B2, a master regulator of macrophage phenotype/function through metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Increased susceptibility to activation and increased uptake of low density lipoprotein by cholesterol-loaded macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental Models of Foamy Macrophages and Approaches for Dissecting the Mechanisms of Lipid Accumulation and Consumption during Dormancy and Reactivation of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

9(R)-HODE cholesteryl ester and its connection to oxidative stress

An In-depth Technical Guide to 9(R)-HODE Cholesteryl Ester and its Connection to Oxidative Stress

Abstract

This technical guide provides a comprehensive overview of 9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) cholesteryl ester, an oxidized lipid product intrinsically linked to oxidative stress and the pathophysiology of various diseases, notably atherosclerosis. 9-HODE is a stable oxidation product of linoleic acid, the most abundant polyunsaturated fatty acid in human tissues and low-density lipoprotein (LDL).[1] Its generation, both enzymatically and non-enzymatically, serves as a critical biomarker for oxidative stress.[2][3] This document details the biosynthesis of 9(R)-HODE and its subsequent esterification, elucidates its complex signaling pathways through receptors such as GPR132 and PPARγ, and discusses its role in disease progression. Furthermore, we present quantitative data on HODE levels in pathological conditions and provide detailed experimental protocols for its extraction and analysis, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate this significant molecule.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, leads to cellular damage. Lipids are a major target of ROS, resulting in the formation of lipid peroxidation products. Among these, the oxidized derivatives of linoleic acid (LA), 9- and 13-hydroxyoctadecadienoic acid (HODE), are particularly significant.[1][4] These molecules are not merely markers of damage but are bioactive lipids that modulate cellular signaling pathways.

This compound has been identified as a significant component of atherosclerotic lesions.[5][6][7] Its presence in these plaques highlights the critical role of lipid oxidation in the initiation and progression of atherosclerosis.[1] While the precise origin of the oxidized fatty acid portion—whether from enzymatic lipoxygenation or random lipid peroxidation—remains a subject of investigation, its accumulation points to a central role in vascular inflammation and pathology.[6][7] This guide will explore the formation, function, and analysis of 9(R)-HODE and its cholesteryl ester.

Biosynthesis of 9(R)-HODE and its Cholesteryl Ester

The formation of 9-HODE occurs via two primary routes: non-enzymatic free radical-mediated oxidation and enzymatic conversion. The resulting 9-HODE can then be esterified to cholesterol.

Non-Enzymatic Synthesis

Under conditions of oxidative stress, the majority of 9-HODE is generated non-enzymatically.[2][4] Free radicals can attack linoleic acid, leading to the formation of lipid hydroperoxides which are subsequently reduced to hydroxides. This process typically yields a racemic mixture of 9(S)-HODE and 9(R)-HODE.[2] This non-enzymatic pathway is particularly relevant in pathological states like atherosclerosis, where oxidative stress is elevated.[1][4]

Enzymatic Synthesis

Several enzyme systems can metabolize linoleic acid to 9-HODE, often with a stereospecific preference for the R-enantiomer.

-

Cyclooxygenases (COX-1 and COX-2): Primarily known for prostaglandin (B15479496) synthesis, COX enzymes can metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HpODEs), which are then reduced to HODEs. This pathway predominantly produces 9(R)-HODE.[2][8] The synthesis of 9-HODE by endothelial cells can be inhibited by aspirin (B1665792) and ibuprofen, suggesting a role for cyclooxygenase.[9]

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes also convert linoleic acid into a mixture of 9-HpODE and 13-HpODE, which are subsequently reduced. These reactions typically produce a racemic mixture where the R stereoisomer predominates, with an R/S ratio of approximately 80%/20% in human liver microsomes.[8][10]

Esterification

Free 9-HODE can be esterified to cholesterol to form 9-HODE cholesteryl ester. This process can occur within cells and lipoproteins. For instance, 15-lipoxygenase 1 (ALOX15) is capable of metabolizing linoleic acid that is already bound to cholesterol, forming 13(S)-HpODE-bound cholesterol that is then converted to the 13(S)-HODE ester.[10] A similar mechanism may contribute to the formation of 9-HODE cholesteryl esters. These esters are major components of oxidized LDL and are found in high concentrations in atherosclerotic plaques.[1][11]

Signaling Pathways and Molecular Mechanisms

9-HODE is a signaling molecule that exerts its effects by activating specific receptors, primarily G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptors (PPARs).[1][2]

GPR132 (G2A) Signaling

GPR132, highly expressed in immune cells like macrophages, is a key receptor for 9-HODE.[1][2] 9-HODE is the most potent known endogenous ligand for GPR132, while 13-HODE is a weak ligand and esterified HODEs do not activate it.[1] Activation of GPR132 by 9-HODE is implicated in pro-inflammatory responses. In late-stage atherosclerosis, the pro-inflammatory actions of 9-HODE mediated by GPR132 contribute to lesion progression and plaque instability.[1][4]

PPARγ Signaling

Both 9-HODE and 13-HODE can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that functions as a transcription factor.[8][10] PPARγ plays a crucial role in regulating lipid metabolism and inflammation. Activation of PPARγ by HODEs in macrophages can induce the expression of genes like the scavenger receptor CD36, which increases the uptake of oxidized lipids, contributing to the formation of foam cells—a hallmark of atherosclerosis.[10][12] This pathway highlights the dual role of HODEs, as PPARγ activation can also have protective effects in early atherosclerosis by promoting the clearance of lipids.[1][4]

Role in Pathophysiology

The accumulation of 9-HODE and its cholesteryl ester is strongly associated with diseases characterized by high oxidative stress.

-

Atherosclerosis: HODEs are highly abundant in atherosclerotic lesions and oxidized LDL.[1] In early stages, enzymatically produced 13-HODE may have protective effects via PPARγ. However, in later stages, non-enzymatically produced 9-HODE and 13-HODE predominate. The pro-inflammatory effects of 9-HODE via GPR132 contribute to macrophage accumulation, foam cell formation, and the development of a fragile, rupture-prone plaque.[1][4]

-

Nonalcoholic Steatohepatitis (NASH): Patients with NASH show significantly elevated plasma levels of 9-HODE and 13-HODE compared to patients with simple steatosis.[13] A strong correlation exists between these oxidation products and the severity of liver histopathology (inflammation, fibrosis, and steatosis), suggesting a key role for free radical-mediated linoleic acid oxidation in the progression of nonalcoholic fatty liver disease (NAFLD).[13]

Quantitative Data

The concentration of HODEs serves as a valuable biomarker for oxidative stress and disease severity. The table below summarizes key quantitative findings from the literature.

| Condition Studied | Sample Type | Analyte(s) | Key Quantitative Finding | Reference |

| Atherosclerosis | Low-Density Lipoprotein (LDL) | HODEs | 20 times more abundant in the LDL of patients with atherosclerosis compared with controls. | [1] |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Plasma | 9-HODE | Median: 191.0 ng/mL in NASH patients vs. 129.4 ng/mL in steatosis patients (p<0.001). | [13] |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Plasma | 13-HODE | Median: 279.1 ng/mL in NASH patients vs. 182.2 ng/mL in steatosis patients (p<0.001). | [13] |

Note: The data from the NASH study represents the combined total of free and esterified HODEs.[13]

Experimental Protocols

Accurate quantification of 9-HODE and its esters is crucial for research. The following sections detail established methodologies.

Workflow for Quantification

The general workflow for analyzing HODEs from biological samples involves extraction, potential hydrolysis to release esterified forms, purification, and detection via mass spectrometry or immunoassay.

Protocol 1: Quantification of 9-HODE by LC-MS/MS

This protocol, adapted from established methods, is designed for the sensitive and specific quantification of free 9-HODE in plasma.[3][13]

A. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw 200 µL of plasma on ice.

-

Add 10 µL of an appropriate internal standard solution (e.g., 13-HODE-d4 in methanol).[3]

-

Add 1 mL of a solution of 10% v/v Acetic Acid in Water/Isopropanol/Hexane (B92381) (2/20/30, v/v/v).[3]

-

Vortex vigorously for 1 minute to mix.

-

Add 2 mL of hexane (Extraction Solvent 2) and vortex again for 1 minute.[3]

-

Centrifuge at 2,500 x g for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper hexane layer to a clean glass tube.

-

Evaporate the hexane extract to complete dryness under a gentle stream of nitrogen gas.[3]

-

Reconstitute the dried residue in 100 µL of Reconstitution Solvent (e.g., 85% Methanol in Water). Vortex to ensure the residue is fully dissolved.[3]

-

Transfer the sample to an HPLC vial for analysis.

B. LC-MS/MS Analysis

-

LC Column: Reversed-phase C18, 2.1 x 250 mm, 5 µm particle size.[3]

-

Mobile Phase B: Methanol or Acetonitrile/Methanol with 0.1-0.2% Acetic Acid.[3][14]

-

Flow Rate: 0.2 mL/min.[3]

-

Ionization Mode: Electrospray Ionization (ESI), Negative.[3]

-

Scan Type: Multiple Reaction Monitoring (MRM).[3]

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 9-HODE and the internal standard.

Protocol 2: Determination of Total (Free + Esterified) 9-HODE

This protocol involves a hydrolysis step (saponification) to release HODEs from their cholesteryl esters and phospholipids (B1166683) prior to extraction.[13][15]

-

Perform an initial lipid extraction from the sample (e.g., 1 mL plasma) using a Folch solution (2:1 Chloroform/Methanol with antioxidants like BHT).[15]

-

After phase separation, collect the organic (lower) phase and evaporate the solvent.

-

Resuspend the lipid extract in 2-4 mL of Methanol containing BHT.

-

Add an equal volume of 15% Potassium Hydroxide (KOH).[15]

-

Incubate in a water bath at 37-60°C for 30-120 minutes to hydrolyze the esters.[13][15]

-

Cool the reaction and acidify the pH to ~3 with 1N HCl.[15]

-

Proceed with solid-phase extraction (SPE) or a subsequent liquid-liquid extraction to purify the released free fatty acids.

-

Analyze the final extract by LC-MS/MS or ELISA.[15]

Conclusion and Future Directions

This compound and its parent molecule, 9(R)-HODE, are pivotal players in the landscape of oxidative stress. Their formation through both non-enzymatic and enzymatic pathways, coupled with their ability to modulate potent signaling cascades via GPR132 and PPARγ, places them at the nexus of lipid metabolism and inflammation. Their strong association with the pathogenesis of atherosclerosis and NASH underscores their importance as both biomarkers and potential therapeutic targets.

Future research should focus on developing strategies to modulate HODE production or block their downstream signaling. Differentiating the specific roles of the 9(R) versus the 9(S) enantiomer in various cell types will be critical. Furthermore, developing more accessible and standardized clinical assays for 9-HODE and its esters could provide clinicians with a valuable tool for assessing oxidative stress and predicting disease risk in high-risk patient populations. A deeper understanding of these oxidized lipids will undoubtedly open new avenues for the diagnosis and treatment of chronic inflammatory diseases.

References

- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Genome Context [genomecontext.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 9. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 11. gsartor.org [gsartor.org]

- 12. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.amsbio.com [resources.amsbio.com]

physical and chemical properties of 9(R)-HODE cholesteryl ester

An In-depth Technical Guide to 9(R)-HODE Cholesteryl Ester

For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of lipid molecules is paramount. 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) cholesteryl ester is a significant, albeit specialized, lipid molecule of interest. This oxylipin, an ester of cholesterol and the 9(R)-hydroxy derivative of linoleic acid, is primarily associated with oxidative stress and the pathology of atherosclerosis.

This technical guide provides a comprehensive overview of the known , details on its biological formation and analytical measurement, and its role in relevant signaling pathways.

Physical and Chemical Properties

This compound is a large, hydrophobic molecule. It is typically supplied as a solid or in an organic solvent solution for laboratory use.[1][2] Its stability is rated for at least two years when stored properly at -20°C.[2][3]

The quantitative physical and chemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 330800-93-6 | [1][2] |

| Molecular Formula | C₄₅H₇₆O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 665.08 g/mol (also cited as 665.1 g/mol ) | [1][2][3][4][5][6][7] |

| Physical State | Solid | [1][6] |

| UV Absorbance (λmax) | 234 nm (in ethanol) | [2][3][5][8] |

| Purity | Typically >98% | [1][5][6][8] |

| Storage Temperature | -20°C | [1][2][4] |

| Stability | ≥ 2 years (at -20°C) | [2][3] |

| Solubility | DMF: >50 mg/mL DMSO: >50 mg/mL Ethanol: >50 mg/mL Ethanol:PBS (1:10): <10 µg/mL | [2][3][5][8] |

| InChI Key | ALWABJCAEDQEGO-DXCNXAGRSA-N | [1][2] |

Biological Formation and Significance

This compound has been identified and extracted from human atherosclerotic lesions, highlighting its relevance in cardiovascular disease.[2][3][8][9] Its formation is a multi-step process involving the oxidation of linoleic acid and subsequent esterification to cholesterol. It is a key component of oxidized low-density lipoprotein (LDL).

The formation of the 9(R)-HODE moiety can occur through several enzymatic and non-enzymatic pathways:

-

Cyclooxygenases (COX): Both COX-1 and COX-2 enzymes can metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HpODEs), which are then reduced to HODEs. This pathway predominantly produces the 9(R)-HODE stereoisomer.[10]

-

Cytochrome P450: These microsomal enzymes also metabolize linoleic acid, producing a mixture of 9-HODE stereoisomers where the 9(R) form predominates.[10][11]

-

Lipoxygenases (LOX): The 15-lipoxygenase enzyme, found in human monocytes and rabbit reticulocytes, can directly oxygenate cholesteryl linoleate (B1235992) to form 9-HODE cholesteryl ester.[3]

-

Non-Enzymatic Oxidation: Random lipid peroxidation, often catalyzed by metal ions like Cu²⁺ during the oxidation of LDL, can also lead to the formation of HODE cholesteryl esters.[3]

While the free acid form, 9(R)-HODE, is known to be a pro-inflammatory mediator that can activate the G protein-coupled receptor GPR132, it is crucial to note that esterified HODEs, such as this compound, do not activate this receptor.[12] The primary significance of the cholesteryl ester form relates to its accumulation within atherosclerotic plaques, serving as a stable biomarker of lipid oxidation and vascular pathology.[12][13]

Experimental Protocols

The analysis of this compound, particularly from complex biological matrices, requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantification.[13][14]

Protocol: Quantification of Total 9-HODE Cholesteryl Ester in Plasma

This protocol is adapted from established methods for analyzing total 9-HODE (free and esterified) and is applicable for the cholesteryl ester.[13][14]

1. Sample Preparation & Hydrolysis:

-

To an aliquot of plasma (e.g., 100 µL), add a stable isotope-labeled internal standard (e.g., 9(S)-HODE-d4 cholesteryl ester) to account for analyte loss during processing.[14]

-

To release the 9-HODE moiety from its ester linkage for total HODE analysis, perform a base hydrolysis. Add 1 M sodium hydroxide (B78521) (NaOH) and incubate at 60°C for 30 minutes.[14]

-

Acidify the sample to a pH of ~3 using hydrochloric acid (HCl) to protonate the fatty acid for extraction.

2. Extraction (Liquid-Liquid Extraction - LLE):

-

Add a water-immiscible organic solvent, such as ethyl acetate (B1210297) or a hexane:isopropanol mixture, to the acidified sample.

-

Vortex vigorously to ensure thorough mixing and partitioning of the lipid into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the upper organic layer containing the lipids.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

3. Reconstitution & Analysis:

-

Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of Methanol/Water).

-

Inject the reconstituted sample onto the LC-MS/MS system.

4. LC-MS/MS Parameters:

-

LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable.[13]

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile/Methanol with 0.1% formic acid.[13]

-

Ionization: Electrospray Ionization (ESI) in negative mode is preferred for detecting the deprotonated molecule [M-H]⁻.[13]

-

MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor-to-product ion transitions for 9-HODE and the internal standard must be optimized on the specific mass spectrometer being used.[13][15]

References

- 1. larodan.com [larodan.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. T35853-100ug | 9(S)-HODE cholesteryl ester [143442-54-0] Clinisciences [clinisciences.com]

- 5. (±)9-HODE cholesteryl ester | CAS 33783-76-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. larodan.com [larodan.com]

- 7. (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester | C45H76O3 | CID 90471597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9(S)-HODE cholesteryl ester | CAS 143442-54-0 | Cayman Chemical | Biomol.com [biomol.com]

- 9. This compound | Genome Context [genomecontext.com]

- 10. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 11. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 12. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. A novel chiral stationary phase LC-MS/MS method to evaluate oxidation mechanisms of edible oils - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of 9(R)-HODE Cholesteryl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 9(R)-HODE cholesteryl ester, a significant bioactive lipid involved in various physiological and pathological processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of lipid signaling, atherosclerosis, and drug development.

Introduction

9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) cholesteryl ester is an oxidized derivative of cholesteryl linoleate. It is found in atherosclerotic lesions and is formed through both enzymatic and non-enzymatic pathways. As a signaling molecule, 9(R)-HODE and its esterified form are implicated in the regulation of inflammatory responses and macrophage function, primarily through the activation of G-protein coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptor-gamma (PPARγ). A thorough understanding of its physicochemical properties, such as solubility and stability, is crucial for its accurate handling, formulation, and interpretation in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C45H76O3 | --INVALID-LINK-- |

| Molecular Weight | 665.1 g/mol | --INVALID-LINK-- |

| Appearance | Provided as a solution in ethanol (B145695) | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

| Stability | ≥ 2 years at -20°C | --INVALID-LINK-- |

Solubility Profile

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes its qualitative solubility in various common laboratory solvents.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | >50 mg/mL | --INVALID-LINK-- |

| Dimethyl sulfoxide (B87167) (DMSO) | >50 mg/mL | --INVALID-LINK-- |

| Ethanol | >50 mg/mL | --INVALID-LINK-- |

| Ethanol:PBS (1:10) | <10 µg/mL | --INVALID-LINK-- |

Note: For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol or DMSO and then dilute with the aqueous buffer. Sonication may be required to aid dissolution.

Experimental Protocol for Solubility Determination

A standardized protocol to quantitatively determine the solubility of this compound in a specific solvent at a given temperature involves the following steps:

-

Sample Preparation: Prepare a series of vials containing a fixed amount of the solvent of interest.

-

Addition of Solute: Add increasing amounts of this compound to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the vials for the presence of undissolved solute. The concentration of the last vial with no visible solid represents the solubility at that temperature.

-

Quantification (Optional): For a more precise measurement, centrifuge the supersaturated solutions and quantify the concentration of the dissolved ester in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.

Stability Assessment

The stability of this compound is critical for ensuring the reliability of experimental results. As an oxidized lipid, it is susceptible to further oxidation and degradation under various conditions.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2][3][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

General Conditions for Forced Degradation Studies: [4]

| Stress Condition | Typical Parameters |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 60°C |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 60°C |

| Oxidation | 3% to 30% H2O2 at room temperature |

| Thermal Degradation | 60°C to 80°C |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocol for Stability Testing

A comprehensive stability testing protocol for this compound should include the following:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent or formulation.

-

Stress Conditions: Aliquot the samples and expose them to various stress conditions as outlined in the forced degradation table. Include control samples stored under optimal conditions (-20°C, protected from light).

-

Time Points: Collect samples at predefined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).

-

Analytical Method: Analyze the samples using a validated stability-indicating method, such as reverse-phase HPLC with UV or MS detection, to separate and quantify the parent compound and its degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

One common method to assess the initial stages of lipid oxidation is the determination of the Peroxide Value (PV) .

Protocol for Peroxide Value Determination: [5][6][7][8][9]

-

Sample Preparation: Weigh a known amount of the this compound sample into an Erlenmeyer flask.

-

Dissolution: Dissolve the sample in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform (B151607) or isooctane).

-

Reaction with KI: Add a saturated solution of potassium iodide (KI). The peroxides in the sample will oxidize iodide to iodine.

-

Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution using a starch indicator. The endpoint is the disappearance of the blue color.

-

Calculation: The peroxide value is calculated in milliequivalents of peroxide per kilogram of the sample.

Biological Activity and Signaling Pathways

9(R)-HODE and its cholesteryl ester exert their biological effects primarily through the activation of GPR132 and PPARγ.

GPR132 Signaling Pathway

9-HODE is a potent agonist of GPR132, a G-protein coupled receptor highly expressed in macrophages.[10] Activation of GPR132 by 9-HODE can lead to pro-inflammatory responses.

PPARγ Signaling Pathway

9-HODE also acts as a ligand for PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[11] Activation of PPARγ in macrophages can lead to the upregulation of genes involved in lipid uptake and metabolism, such as CD36.[11][12]

Experimental Protocols for Biological Activity

GPR132 Activation Assay (Calcium Mobilization)

This protocol is adapted from methods used to assess GPR132 activation by 9-HODE.[10][13]

-

Cell Culture: Culture HEK-293 cells stably expressing human GPR132 in DMEM supplemented with 10% FBS and appropriate antibiotics.

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and load them with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO or ethanol) should be included.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compound dilutions and immediately begin kinetic reading of fluorescence intensity.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

PPARγ Activation Assay (Reporter Gene Assay)

This protocol describes a common method to measure the transcriptional activity of PPARγ.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK-293T or HepG2) and co-transfect with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A co-transfected β-galactosidase vector can be used for normalization.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) for another 24 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

-

Normalization: Measure β-galactosidase activity to normalize for transfection efficiency.

-

Data Analysis: Express the results as fold induction of luciferase activity relative to the vehicle-treated control.

Experimental Workflows

Workflow for Solubility and Stability Analysis

Workflow for Biological Activity Assessment

Conclusion

This technical guide provides essential information on the solubility and stability of this compound, along with detailed experimental protocols and workflows for its characterization and use in biological assays. A clear understanding of these properties and methodologies is fundamental for researchers investigating the role of this important lipid mediator in health and disease. The provided data and protocols should serve as a valuable starting point for designing and executing robust and reproducible experiments.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. acdlabs.com [acdlabs.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. iitg.ac.in [iitg.ac.in]

- 6. Peroxide Value Method [protocols.io]

- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 8. xylemanalytics.com [xylemanalytics.com]

- 9. thesciencenotes.com [thesciencenotes.com]

- 10. benchchem.com [benchchem.com]

- 11. A glimpse of the connection between PPARγ and macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of CD36 in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Downstream Effects of 9(R)-HODE Cholesteryl Ester Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized lipids are critical mediators in the pathogenesis of numerous chronic inflammatory diseases, most notably atherosclerosis. Among these, 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) cholesteryl ester, an oxidation product of cholesteryl linoleate, has been identified as a significant bioactive component within oxidized low-density lipoprotein (oxLDL) and atherosclerotic lesions.[1][2][3][4][5] While much research has focused on the signaling of its free fatty acid form, 9-HODE, the esterified molecule possesses distinct and important downstream effects.

This technical guide provides an in-depth overview of the signaling pathways initiated by 9(R)-HODE cholesteryl ester and its metabolic product, 9(R)-HODE. We will explore the downstream cellular and molecular consequences, present quantitative data from key studies, detail relevant experimental protocols, and visualize the signaling cascades to support further research and drug development in this area.

Core Signaling Pathways

The signaling effects of this compound can be categorized into two main routes: direct signaling by the esterified molecule and signaling by its hydrolyzed product, free 9(R)-HODE.

Direct Signaling of Oxidized Cholesteryl Esters (OxCE) via Toll-Like Receptor 4 (TLR4)

This compound is a component of the broader class of oxidized cholesteryl esters (OxCE) found in minimally modified LDL (mmLDL). As a class, these molecules are recognized by the innate immune receptor Toll-Like Receptor 4 (TLR4) on macrophages.[1][6][7][8]

This interaction initiates a MyD88-independent signaling cascade that is critically dependent on spleen tyrosine kinase (Syk).[1][6] Activation of the TLR4-Syk pathway leads to significant downstream effects, including cytoskeletal rearrangement, macropinocytosis, and a pro-inflammatory response.[7]

Hydrolysis and Signaling via Free 9-HODE

Within the cellular environment, particularly in macrophages, cholesteryl esters undergo a cycle of hydrolysis and re-esterification.[9][10] Oxidized cholesteryl esters, including this compound, are substrates for neutral cholesteryl ester hydrolases (CEH), releasing free cholesterol and the oxidized fatty acid, 9(R)-HODE.[11] This free 9-HODE is a potent signaling molecule that interacts with at least two key receptors: G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptor-gamma (PPARγ).[12][13]

a) GPR132 (G2A) Signaling: 9-HODE is the most potent endogenous ligand for GPR132, a receptor highly expressed in macrophages within atherosclerotic plaques.[12][13] It has been noted that esterified HODEs, such as this compound, are weak activators of this receptor, suggesting hydrolysis is a key step for potent signaling.[12][14] Activation of GPR132, which couples to Gαq and Gαi, leads to downstream events including intracellular calcium mobilization and MAP kinase activation.[14]

b) PPARγ Signaling: Free 9-HODE acts as a ligand for the nuclear receptor PPARγ.[15][16] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[16] This pathway is central to the regulation of genes involved in lipid metabolism and inflammation, such as CD36 and FABP4.[12][17]

Downstream Effects & Quantitative Data

The activation of the aforementioned signaling pathways by this compound and its metabolites leads to several key downstream effects, particularly in macrophages and endothelial cells, which are central to the development of atherosclerosis.

Macrophage Lipid Accumulation and Foam Cell Formation

The TLR4-Syk pathway, activated by OxCEs including this compound, is a potent inducer of macropinocytosis.[1][6] This process involves large-scale, non-specific engulfment of extracellular fluid and its contents, including lipoproteins, leading to massive lipid accumulation and the formation of foam cells, a hallmark of atherosclerotic plaques.[6][7] Furthermore, PPARγ activation by free 9-HODE upregulates the expression of the scavenger receptor CD36, which facilitates the uptake of oxLDL, further contributing to lipid loading.[12]

Modulation of Inflammatory Responses

The role of 9(R)-HODE signaling in inflammation is complex and context-dependent.

-

Pro-inflammatory Effects: Activation of the TLR4-Syk pathway by OxCEs leads to the production and secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][18] Similarly, activation of GPR132 by free 9-HODE is associated with pro-inflammatory actions in later stages of atherosclerosis.[12][13]

-

Anti-inflammatory Potential: In contrast, the activation of PPARγ by free 9-HODE can also mediate anti-inflammatory effects, a well-documented function of this nuclear receptor.[12] This highlights a dual role where the balance between receptor activation (GPR132 vs. PPARγ) may dictate the inflammatory outcome.

Endothelial Cell Dysfunction

Quantitative Data Summary

The following tables summarize key quantitative data related to the signaling of 9-HODE, the active hydrolyzed form of this compound. Data for the direct effects of the esterified form are limited, reflecting its lower potency in receptor-binding assays.

Table 1: GPR132 (G2A) Activation by 9-HODE

| Ligand | Assay Type | Cell Line | Parameter | Value |

| 9(S)-HODE | Calcium Mobilization | CHO-G2A | EC₅₀ | ~2 µM |

| (±)9-HODE | IP-1 Accumulation | CHO-K1 (hG2A) | EC₅₀ | 7.5 µM |

| 9-HODE | β-arrestin Recruitment | CHO-hGPR132 | pEC₅₀ | 5.4 ± 0.16 |

| 9-HODE | Calcium Mobilization | HEK-293 (G2A) | Concentration | 1 µM (Significant ↑)[20] |

| Cholesteryl-9-HODE | Calcium Mobilization | CHO-K1 or HEK293 | Activity | Weakly activating[14] |

Table 2: PPARγ Activation and Downstream Gene Regulation by 9-HODE

| Ligand | Assay/Measurement | Cell Line/System | Effect |

| 9-HODE | PPRE-Luciferase Reporter | Human U937 monocytes | Increased reporter activity[16] |

| 9-HODE | FABP4 mRNA Expression | THP-1 macrophages | Significant increase at 30 µM[17] |

| 9-HODE | PPARγ₂ transcript expression | THP-1 macrophages | ~4-fold increase[13] |

| 9-(E,E)-HODE | PPARγ Target Gene Expression | 3T3-L1 preadipocytes | Decreased expression (partial agonist/antagonist effect) |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling of this compound and its metabolites.

Protocol 1: Lipid Extraction from Tissues (e.g., Atherosclerotic Plaque)

This protocol is a generalized method for total lipid extraction, suitable for subsequent LC-MS/MS analysis.

Materials:

-

Tissue sample (e.g., 10-50 mg)

-

Methanol (LC-MS grade) with 0.01% Butylated hydroxytoluene (BHT) as an antioxidant

-

Chloroform (LC-MS grade)

-

Ultrapure water

-

Glass homogenizer

-

Centrifuge tubes

-

Nitrogen evaporator

Procedure:

-

Weigh the frozen tissue sample and place it in a glass homogenizer on ice.

-

Add an appropriate volume of ice-cold methanol with BHT (e.g., 1 mL).

-

Homogenize thoroughly until no visible tissue fragments remain.

-

Transfer the homogenate to a glass centrifuge tube.

-

Add chloroform and water to achieve a final solvent ratio of Chloroform:Methanol:Water (e.g., 2:2:1.8).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

-

Transfer the organic phase to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., Methanol/Chloroform 1:1) for LC-MS/MS analysis.

Protocol 2: GPR132 Activation via Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR132 activation by 9-HODE.

Materials:

-

HEK293 or CHO cells stably expressing human GPR132.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

9-HODE stock solution in ethanol (B145695) or DMSO.

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the GPR132-expressing cells into the 96-well microplate at a density that will form a confluent monolayer overnight. Incubate at 37°C, 5% CO₂.

-